![molecular formula C17H29N5O2 B3099498 (S)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate CAS No. 1353995-37-5](/img/structure/B3099498.png)
(S)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate
Overview
Description
Scientific Research Applications
Histamine H4 Receptor Ligands
Altenbach et al. (2008) explored 2-aminopyrimidines as ligands of the histamine H4 receptor (H4R). They optimized potency leading to compounds with potential anti-inflammatory and antinociceptive activities, supporting the use of H4R antagonists in pain management. This study indicates the relevance of pyrimidine derivatives in developing treatments for inflammation and pain (Altenbach et al., 2008).
Anticholinesterase Activity
Pietsch, Nieger, and Gütschow (2007) synthesized tert-butyl 6-benzyl-2-(3,3-diethylureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate to explore its potential as an anticholinesterase. Their findings contribute to the development of new chemical entities targeting cholinesterase, an enzyme related to Alzheimer's disease (Pietsch, Nieger, & Gütschow, 2007).
Structural Analysis and DFT Studies
Çolak et al. (2021) conducted synthesis and characterization of pyrimidine derivatives, providing insights into their molecular structure and stability via X-ray and DFT analyses. This research enhances the understanding of pyrimidine-based compounds' structural properties, relevant in drug design and material science (Çolak et al., 2021).
Synthesis of β-Amino Acids
Lakner, Chu, Negrete, and Konopelski (2003) reported on the synthesis of enantiomerically pure β-amino acids from 2-tert-butyl-1-carbomethoxy-2,3-dihydro-4(1H)-pyrimidinone. β-Amino acids have significant applications in pharmaceuticals and as building blocks in peptide synthesis (Lakner et al., 2003).
Malaria Treatment and Prevention
Chavchich et al. (2016) conducted studies on pyrimidine analogues for malaria treatment and prevention. They identified compounds with significant antimalarial activity, highlighting the potential of pyrimidine derivatives in developing new antimalarial agents (Chavchich et al., 2016).
properties
IUPAC Name |
tert-butyl (3S)-3-[[6-(diethylamino)pyrimidin-4-yl]amino]pyrrolidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N5O2/c1-6-21(7-2)15-10-14(18-12-19-15)20-13-8-9-22(11-13)16(23)24-17(3,4)5/h10,12-13H,6-9,11H2,1-5H3,(H,18,19,20)/t13-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBPYNFVGCMRIQ-ZDUSSCGKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=NC(=C1)NC2CCN(C2)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=NC=NC(=C1)N[C@H]2CCN(C2)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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